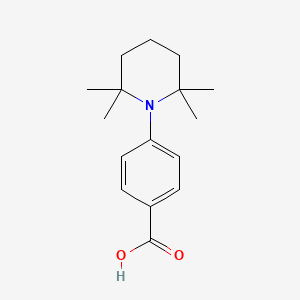
Diethyl pent-3-en-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl pent-3-en-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group attached to a pent-3-en-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl pent-3-en-2-yl phosphate can be achieved through various methods, including the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. Another method involves the reaction of diethyl phosphite with pent-3-en-2-yl chloride under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl pent-3-en-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphate group to phosphines.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphates.
Aplicaciones Científicas De Investigación
Diethyl pent-3-en-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of diethyl pent-3-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
- Diethyl phosphite
- Triethyl phosphate
- Dimethyl methylphosphonate
Comparison: Diethyl pent-3-en-2-yl phosphate is unique due to its pent-3-en-2-yl moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. For example, diethyl phosphite lacks the unsaturated carbon chain, making it less reactive in certain chemical reactions. Triethyl phosphate, on the other hand, has three ethyl groups attached to the phosphate, resulting in different physical and chemical properties .
Propiedades
Número CAS |
828254-31-5 |
|---|---|
Fórmula molecular |
C9H19O4P |
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
diethyl pent-3-en-2-yl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3 |
Clave InChI |
HYLUTZOEMVJFAU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


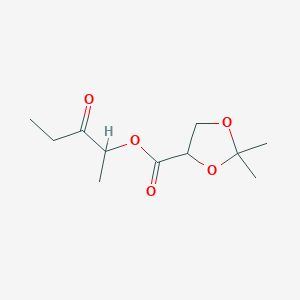
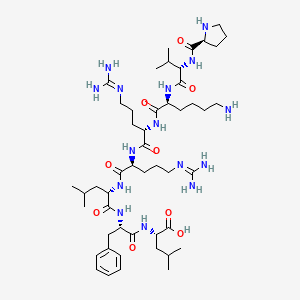
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
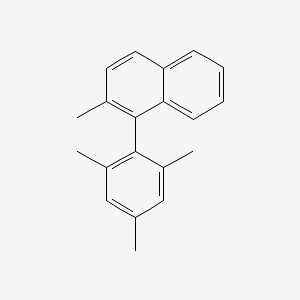
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
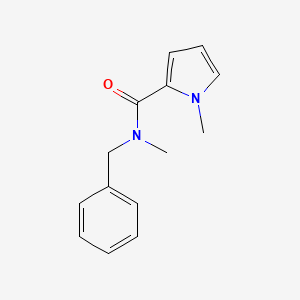
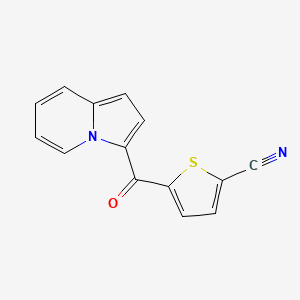
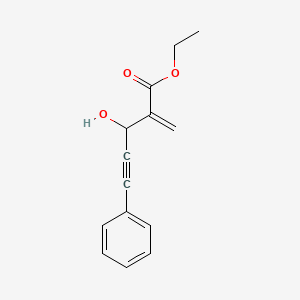


![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
